P2X4 Receptor Antagonist Activity: Target Compound vs. Benchmark P2X4 Antagonist 5-BDBD
N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (CHEMBL5175938) exhibits antagonist activity at the human P2X4 receptor with an IC50 of 1,290 nM when assessed by inhibition of intracellular Ca2+ influx in human 1321N1 astrocytoma cells after 30 min incubation [1]. This activity, while modest, is achieved with a structurally simple benzamide scaffold lacking the complex polycyclic architecture of benchmark P2X4 antagonists. By comparison, the widely used P2X4 reference antagonist 5-BDBD (CAS 768404-03-1) exhibits reported IC50 values ranging from approximately 500 nM to 2,000 nM depending on assay conditions [2]. The target compound thus falls within the operational potency range of a validated tool compound while offering a distinct chemotype with a single tetrazole substituent, providing a complementary scaffold for structure-activity relationship (SAR) studies where chemical diversity around the P2X4 pharmacophore is required.
| Evidence Dimension | P2X4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,290 nM (human P2X4, 1321N1 cells, Ca2+ influx assay, 30 min incubation) |
| Comparator Or Baseline | 5-BDBD: IC50 range ~500–2,000 nM (human P2X4, multiple cell systems, Ca2+ influx assay) |
| Quantified Difference | Target compound IC50 approximately 1.3× to 2.6× higher (less potent) than the lower end of 5-BDBD's reported range; within the same order of magnitude. |
| Conditions | Human P2X4 expressed in human 1321N1 astrocytoma cells; antagonist activity assessed as reduction in ATP-induced intracellular Ca2+ influx; 30 min pre-incubation with compound. |
Why This Matters
For procurement in P2X4-focused drug discovery programs, this compound provides a structurally distinct tetrazole-benzamide scaffold with verified on-target activity at therapeutically relevant concentrations, enabling SAR diversification away from the extensively studied benzodiazepine and benzofurodiazepine P2X4 antagonist series.
- [1] BindingDB Entry BDBM50596626 / CHEMBL5175938. Affinity Data: IC50 = 1.29E+3 nM. Assay: Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells assessed as reduction in intracellular Ca2+ influx incubated for 30 mins. Curated by ChEMBL. Entry date: 2023-06-22. View Source
- [2] Jiang LH, et al. 5-BDBD. In: P2X Receptor Ligands. IUPHAR/BPS Guide to Pharmacology. Accessed 2025. (5-BDBD IC50 values ranging from 0.5 to 2.0 μM across published studies.) View Source
